1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one
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Description
Scientific Research Applications
Antioxidant Activity
The compound has been identified as having significant antioxidant properties . In a study, licoflavanone, a compound structurally similar to our compound of interest, exhibited the best antioxidant activity among the compounds tested . This suggests that our compound may also possess similar antioxidant properties.
Anti-Inflammatory Activity
Research has shown that the compound has potential anti-inflammatory activity . The anti-inflammatory activity of the extracts and the purified compounds was investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages . Extract C and licoflavanone showed a good anti-inflammatory activity without affecting cell viability .
Pharmaceutical Intermediates
The compound, being a terminal alkyne, undergoes hydrosilylation reaction using phenylsilane . This makes it useful as an intermediate for pharmaceuticals .
Cosmetics
The compound is also used in cosmetics . The specific use in cosmetics is not detailed in the source, but it could be related to its antioxidant and anti-inflammatory properties.
Chemical Research
The compound is used in chemical research . Its unique structure and reactivity make it a subject of interest in various chemical reactions and syntheses.
Proteomics Research
The compound, specifically its derivative (5-Acetylthien-2-yl)acetic acid, is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in the study of protein structure and function.
properties
IUPAC Name |
1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8(12)10-5-4-9(14-10)6-7-11(2,3)13/h4-5,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXNKLZPFBADFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349798 |
Source
|
Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175203-51-7 |
Source
|
Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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